molecular formula C10H12ClN5 B1149426 (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride CAS No. 1596117-29-1

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

Cat. No.: B1149426
CAS No.: 1596117-29-1
M. Wt: 237.69 g/mol
InChI Key: NIGOLWATPZTKQT-UHFFFAOYSA-N
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Description

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride is a chemical compound known for its stability and versatility in various chemical transformations. It is often used in scientific research due to its unique properties and reactivity.

Mechanism of Action

Target of Action

Methyltetrazine-amine (hydrochloride), also known as (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, is a tetrazine compound . The primary targets of this compound are biological molecules that can undergo site-specific dual functionalization . This means that the compound can bind to specific sites on these molecules, allowing for a wide range of chemical transformations .

Mode of Action

The mode of action of Methyltetrazine-amine (hydrochloride) involves its interaction with its targets, leading to their dual functionalization . This interaction results in changes to the target molecules, enabling them to undergo various chemical transformations . .

Biochemical Pathways

The biochemical pathways affected by Methyltetrazine-amine (hydrochloride) are those involving the target molecules that undergo dual functionalization The downstream effects of these pathways would depend on the specific roles of the target molecules in cellular processes

Pharmacokinetics

It’s worth noting that the compound’s stability is substantially improved compared to hydrogen substituted tetrazine-amine . This superior stability allows the compound to be used in a wider range of chemical transformations and improves its long-term storage, especially in aqueous buffer .

Result of Action

The result of the action of Methyltetrazine-amine (hydrochloride) is the dual functionalization of its target molecules . This functionalization enables the target molecules to undergo various chemical transformations . The molecular and cellular effects of this action would depend on the specific roles of the target molecules in cellular processes.

Action Environment

The action of Methyltetrazine-amine (hydrochloride) can be influenced by environmental factors. For instance, its stability is substantially improved compared to hydrogen substituted tetrazine-amine, allowing it to be used in a wider range of chemical transformations . Moreover, its long-term storage, especially in aqueous buffer, is greatly improved compared to tetrazine-amine . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the chemical environment and storage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with a phenylmethanamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted tetrazine or phenyl derivatives.

Scientific Research Applications

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol
  • (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid
  • (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)ethanamine

Uniqueness

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride is unique due to its enhanced stability and reactivity compared to other tetrazine derivatives. Its hydrochloride salt form improves its handling and storage, making it more suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGOLWATPZTKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345955-28-3
Record name (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
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